Real-World SVR12 Rates: Sofosbuvir + Daclatasvir vs. Sofosbuvir/Ledipasvir vs. Sofosbuvir/Velpatasvir Across Genotypes 1-6
In a large multi-center real-world cohort study (n=1021) across HCV genotypes 1, 2, 3, 4, and 6 in Thailand, three sofosbuvir-based regimens were directly compared. Daclatasvir plus sofosbuvir achieved the highest overall SVR12 rate of 98.0% (95% CI: 96.7–98.8%), followed by ledipasvir/sofosbuvir at 97.9% (95% CI: 94.8–99.2%), and sofosbuvir/velpatasvir at 96.5% (95% CI: 88.1–99.0%) [1]. By genotype, SVR12 rates for the pooled sofosbuvir-containing regimens were 99.2% for GT1, 100% for GT2, 96.7% for GT3, 90.9% for GT4, and 96.7% for GT6 [1].
| Evidence Dimension | Sustained Virologic Response at Post-Treatment Week 12 (SVR12) |
|---|---|
| Target Compound Data | 98.0% (daclatasvir+sofosbuvir); 97.9% (ledipasvir/sofosbuvir); 96.5% (sofosbuvir/velpatasvir) |
| Comparator Or Baseline | Direct comparison of three sofosbuvir-containing regimens: daclatasvir+SOF (n=767) vs. LDV/SOF (n=197) vs. SOF/VEL (n=57) |
| Quantified Difference | SVR12 rates across regimens differed by ≤1.5 percentage points; all exceeded 96% in real-world setting |
| Conditions | Multi-center real-world cohort; HCV genotypes 1, 2, 3, 4, 6; treatment duration 12–24 weeks; Thailand |
Why This Matters
Procurement decisions for HCV treatment programs in resource-limited settings can prioritize the combination with the highest real-world effectiveness; daclatasvir+sofosbuvir demonstrated numerically superior SVR12 at 98.0% with the largest sample size.
- [1] Charatcharoenwitthaya P, Wongpaitoon V, Komolmit P, et al. Real-world effectiveness and safety of sofosbuvir and nonstructural protein 5A inhibitors for chronic hepatitis C genotype 1, 2, 3, 4, or 6: a multicentre cohort study. BMC Gastroenterol. 2020;20(1):47. View Source
